Methyl 8-aminoquinoline-2-carboxylate chemical structure and SMILES
Executive Summary Methyl 8-aminoquinoline-2-carboxylate (CAS: 87831-39-8) is a specialized heterocyclic building block belonging to the 8-aminoquinoline family.[1][2][3] Distinguished by its bifunctional nature—possessin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 8-aminoquinoline-2-carboxylate (CAS: 87831-39-8) is a specialized heterocyclic building block belonging to the 8-aminoquinoline family.[1][2][3] Distinguished by its bifunctional nature—possessing a reactive primary amine at the C8 position and a methyl ester at the C2 position—it serves as a critical intermediate in the synthesis of bio-inspired coordination complexes and advanced medicinal pharmacophores.[2] This guide details its structural properties, validated synthesis protocols, and applications in "entatic state" modeling and supramolecular chemistry.[2]
Chemical Identity & Structural Analysis
The molecule features a planar quinoline core. The 8-amino group acts as a potent directing group for C-H activation and a donor site for metal chelation, while the 2-carboxylate moiety provides a handle for further functionalization (e.g., amidation) or secondary coordination.[2]
Identification Data
Parameter
Specification
Chemical Name
Methyl 8-aminoquinoline-2-carboxylate
CAS Registry Number
87831-39-8
Molecular Formula
C₁₁H₁₀N₂O₂
Molecular Weight
202.21 g/mol
SMILES (Canonical)
COC(=O)C1=NC2=C(C=CC=C2N)C=C1
InChI Key
HXVOLPKNEJWEJM-UHFFFAOYSA-N
Appearance
Orange to brownish solid
Structural Visualization
The following diagram illustrates the connectivity and the specific "chelating pocket" formed by the quinoline nitrogen (
Figure 1: Connectivity map highlighting the bidentate N,N-donor site and the C2-ester synthetic handle.
Synthesis & Production Protocols
The synthesis of Methyl 8-aminoquinoline-2-carboxylate typically proceeds via the reduction of its nitro-analogue.[2] This method ensures high fidelity of the ester group, which can be sensitive to harsh acidic hydrolysis used in other routes.[2]
Route: Hydrogenation of Methyl 8-nitroquinoline-2-carboxylate[2]
This protocol is adapted from methodologies used for entatic state model complexes (e.g., RSC Advances, 2024).[2]
Hydrogen Source: H₂ gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)[2]
Step-by-Step Protocol:
Preparation: Dissolve 1.0 eq (e.g., 5.0 g) of Methyl 8-nitroquinoline-2-carboxylate in anhydrous MeOH (50 mL) in a round-bottom flask.
Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst under an inert nitrogen atmosphere.[2] Caution: Pd/C is pyrophoric.
Hydrogenation: Purge the system with H₂ gas. Stir the mixture vigorously at room temperature (25°C) under a hydrogen balloon (1 atm) for 4–6 hours. Monitor reaction progress via TLC (SiO₂; Hexane:EtOAc 1:1). The starting material (yellow/pale) will convert to the product (often deeper orange/fluorescent).[2]
Filtration: Once conversion is complete, filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with MeOH.
Isolation: Concentrate the filtrate in vacuo.
Purification: If necessary, purify via flash column chromatography (SiO₂; Gradient: 0→30% EtOAc in Hexanes).
Figure 2: Synthetic pathway converting the nitro-precursor to the target amino-ester via catalytic hydrogenation.[2]
Physicochemical Properties
Property
Value
Notes
Physical State
Solid
Crystalline powder
Color
Orange / Brown
Characteristic of 8-aminoquinolines
Melting Point
~109–111°C
Range varies by purity/polymorph
Solubility
DMSO, DCM, MeOH
Poor solubility in water
pKa (Predicted)
~3.5 (Quinoline N)
Weakly basic due to intramolecular H-bond
Storage
2–8°C, Inert Gas
Light and air sensitive (oxidation risk)
Applications & Reactivity
Coordination Chemistry (Entatic State Models)
Methyl 8-aminoquinoline-2-carboxylate serves as a precursor for tridentate ligands.[2] The 8-amino group and the quinoline nitrogen form a rigid 5-membered chelate ring with transition metals (Cu, Zn, Ni).[2]
Mechanism: The ester group can participate in coordination (weakly) or be hydrolyzed to the carboxylate to form anionic pincer complexes.[2]
Significance: Used to model the "entatic state" of metalloenzymes, where the ligand geometry forces the metal into an energetically activated state, facilitating electron transfer.[2]
Medicinal Chemistry & Foldamers
Foldamers: The molecule is a monomer for aromatic amide foldamers. The amine reacts with acid chlorides to form amide linkages. The quinoline nitrogen forms an intramolecular hydrogen bond with the amide proton, rigidifying the backbone into a helical structure.[2]
Drug Discovery: The 8-aminoquinoline scaffold is a privileged structure in antimalarial drugs (e.g., Primaquine).[2] The 2-carboxylate derivative allows for the attachment of solubilizing groups or targeting moieties.[2]
References
RSC Advances. (2024). Position of substituents directs the electron transfer properties of entatic state complexes. Royal Society of Chemistry.[2] Retrieved from [Link][2]
PubChem. (2023).[2] Compound Summary: Methyl 8-aminoquinoline-2-carboxylate (Analogues).[2][5][6] National Library of Medicine.[2] Retrieved from [Link]
Technical Application Note: Optimized Esterification Strategies for 8-Aminoquinoline-2-carboxylic Acid
Executive Summary & Strategic Rationale 8-Aminoquinoline-2-carboxylic acid (8-AQA) is a critical scaffold in medicinal chemistry and organometallic catalysis.[1] Its derivatives serve as bidentate ( ) directing groups fo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
8-Aminoquinoline-2-carboxylic acid (8-AQA) is a critical scaffold in medicinal chemistry and organometallic catalysis.[1] Its derivatives serve as bidentate (
) directing groups for palladium-catalyzed C-H activation and as pharmacophores in metallo-enzyme inhibitors (e.g., chelators for metalloproteases).[1][2]
The Synthetic Challenge:
The esterification of 8-AQA presents a specific chemoselective challenge due to its amphoteric (zwitterionic) nature.
Solubility: The free acid exists as a zwitterion with high lattice energy, making it poorly soluble in standard non-polar organic solvents.
Chemoselectivity: The primary amine at position C8 is nucleophilic. Basic esterification methods (e.g., Alkyl Halide +
) carry a high risk of N-alkylation (side reaction), yielding inseparable mixtures of ester and N-methylated byproducts.[1]
The Solution:
This protocol details the Thionyl Chloride (
) Mediated Esterification . This method is superior because it operates under highly acidic conditions. The amine is protonated () in situ, rendering it non-nucleophilic and protecting it from alkylation while the carboxyl group is activated.
Reaction Mechanism & Workflow
The reaction proceeds via an in situ generation of the acyl chloride (or activated acyl chlorosulfite), followed by nucleophilic attack by the alcohol solvent.
Graphviz Workflow Diagram
Figure 1: Step-by-step workflow for the acid-catalyzed esterification of 8-aminoquinoline-2-carboxylic acid.
This is the industry-standard method for converting amino acids to esters.[1] It ensures the amine remains protected as the hydrochloride salt during the reaction.
Application Note & Protocols: Methyl 8-aminoquinoline-2-carboxylate as a Versatile Bidentate Ligand
Abstract The 8-aminoquinoline scaffold is a privileged structural motif in coordination chemistry, catalysis, and medicinal chemistry.[1][2] This application note provides an in-depth technical guide on Methyl 8-aminoqui...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 8-aminoquinoline scaffold is a privileged structural motif in coordination chemistry, catalysis, and medicinal chemistry.[1][2] This application note provides an in-depth technical guide on Methyl 8-aminoquinoline-2-carboxylate , a highly versatile bidentate ligand. We will explore its synthesis, characterization, and coordination behavior with transition metals, focusing on palladium and zinc. Detailed, field-proven protocols for the synthesis of the ligand and its metal complexes are provided, along with insights into the causality behind experimental choices. The applications of these complexes in C-H functionalization catalysis and as potential luminescent materials are discussed, underscoring the ligand's utility for researchers, chemists, and drug development professionals.
Part I: The Ligand - Synthesis and Characterization
The strategic placement of the 8-amino group and the quinoline nitrogen atom creates a classic bidentate chelate system. The addition of a methyl carboxylate group at the 2-position introduces a third potential coordination site and modulates the electronic properties of the quinoline ring system, offering opportunities for fine-tuning the stability and reactivity of its metal complexes.
Rationale for Synthetic Approach
The synthesis of functionalized quinolines can be challenging. A robust and scalable route is essential for producing high-quality ligands for research and development. The protocol outlined below begins with a commercially available precursor, 8-bromo-2-methylquinoline, and employs a palladium-catalyzed N-arylation (Buchwald-Hartwig amination) followed by oxidation and esterification. This approach offers high yields and good functional group tolerance.[3]
Protocol 1: Synthesis of Methyl 8-aminoquinoline-2-carboxylate
Step 1a: Synthesis of 8-amino-2-methylquinoline
This initial step involves the amination of 8-bromo-2-methylquinoline. While several methods exist, a common approach involves reacting the bromo-precursor with an ammonia source under catalytic conditions. For the purpose of this guide, we will consider 8-amino-2-methylquinoline (also known as 8-aminoquinaldine) as a readily available starting material, which can be synthesized via established literature methods like the Skraup synthesis or amination of the corresponding hydroxyquinoline.[4][5]
Step 1b: Oxidation to 8-aminoquinoline-2-carboxylic acid
The methyl group at the 2-position is oxidized to a carboxylic acid. Selenium dioxide (SeO₂) is a common and effective reagent for this type of transformation, known as the Riley oxidation.[3]
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 8-amino-2-methylquinoline (10.0 g, 63.2 mmol) in 100 mL of dioxane.
Reagent Addition: Add selenium dioxide (8.4 g, 75.8 mmol, 1.2 equiv.) to the suspension.
Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature. The black selenium byproduct will precipitate. Filter the mixture through a pad of Celite® to remove the solid selenium.
Isolation: The filtrate contains the desired carboxylic acid. The solvent can be removed under reduced pressure. The crude product is often carried forward to the next step without extensive purification.
Step 1c: Esterification to Methyl 8-aminoquinoline-2-carboxylate
The final step is a standard Fischer esterification.
Reaction Setup: Dissolve the crude 8-aminoquinoline-2-carboxylic acid from the previous step in 150 mL of methanol.
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (3 mL) as a catalyst while cooling the flask in an ice bath.
Reaction: Heat the mixture to reflux (approx. 65 °C) for 6-8 hours.
Neutralization: Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 75 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product. Purify the final compound by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 8-aminoquinoline-2-carboxylate as a solid.
Ligand Characterization Data
The identity and purity of the synthesized ligand must be confirmed through standard analytical techniques.
Analysis
Expected Results for Methyl 8-aminoquinoline-2-carboxylate
m/z [M+H]⁺ calculated for C₁₁H₁₀N₂O₂ corresponds to the observed value.
Part II: Synthesis of Metal Complexes
The N,N bidentate nature of Methyl 8-aminoquinoline-2-carboxylate allows it to form stable complexes with a variety of transition metals. The choice of metal precursor and solvent is critical for successful synthesis.[6][7] Metal chlorides, acetates, or perchlorates are common starting materials. Solvents like methanol, ethanol, or acetonitrile are typically used to facilitate the dissolution of both the ligand and the metal salt.
Caption: General workflow for the synthesis and characterization of metal complexes.
Protocol 2: Synthesis of a Palladium(II) Complex
Palladium complexes bearing 8-aminoquinoline derivatives are renowned as intermediates in C-H activation catalysis.[8][9] The bidentate chelation stabilizes the metal center and directs the catalytic activity.
Setup: To a solution of Methyl 8-aminoquinoline-2-carboxylate (100 mg, 0.50 mmol) in 10 mL of toluene, add palladium(II) acetate (Pd(OAc)₂, 112 mg, 0.50 mmol).
Reaction: Stir the mixture at 80 °C for 4 hours under a nitrogen atmosphere. A color change and/or precipitation of the product is typically observed.
Isolation: Cool the reaction to room temperature. Collect the resulting solid by vacuum filtration.
Purification: Wash the solid with cold diethyl ether (2 x 5 mL) to remove any unreacted starting materials. Dry the complex under vacuum. The product is typically of sufficient purity for catalytic applications.
Protocol 3: Synthesis of a Zinc(II) Complex
Zinc(II) complexes with quinoline-based ligands are widely investigated for their photoluminescent properties.[10][11][12]
Setup: Dissolve Methyl 8-aminoquinoline-2-carboxylate (100 mg, 0.50 mmol) in 10 mL of hot methanol. In a separate flask, dissolve zinc(II) chloride (34 mg, 0.25 mmol) in 5 mL of methanol.
Reaction: Add the ligand solution dropwise to the stirring zinc chloride solution. A 2:1 ligand-to-metal stoichiometry is targeted. A precipitate usually forms immediately. Stir the mixture at room temperature for 2 hours.
Isolation: Collect the solid product by vacuum filtration.
Purification: Wash the precipitate with a small amount of cold methanol and then diethyl ether. Dry the complex in a vacuum oven at 60 °C.
Part III: Characterization of Metal Complexes
Coordination of the ligand to a metal center induces significant and observable changes in its spectroscopic properties. These changes provide definitive evidence of complex formation.[13][14]
FT-IR Spectroscopy: Coordination of the quinoline and amino nitrogens to the metal center will cause a shift in the C=N and N-H vibrational frequencies.
NMR Spectroscopy: Protons on the quinoline ring, particularly those close to the nitrogen atoms (e.g., at the 7-position), will experience a downfield shift upon coordination due to the deshielding effect of the metal ion.[13]
UV-Vis Spectroscopy: The electronic transitions within the ligand are altered upon complexation, leading to shifts in the absorption bands (typically bathochromic shifts) and the appearance of new metal-to-ligand charge transfer (MLCT) bands.[10]
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the complex's structure, confirming bond lengths, bond angles, and the coordination geometry of the metal center.[11]
Expected Spectroscopic Data for Metal Complexes
Complex
Key FT-IR Shifts (cm⁻¹)
Key ¹H NMR Shifts (δ ppm)
UV-Vis (nm)
Pd(II) Complex
Shift in N-H bands; C=O may show minor shift.
Significant downfield shift of quinoline protons, especially H7.
Appearance of new bands in the 350-450 nm region (d-d transitions or MLCT).
Zn(II) Complex
Shift in N-H bands.
Downfield shift of quinoline protons. Broadening of NH₂ signal.
Bathochromic shift of π-π* transitions. Potential for strong fluorescence.[10]
Part IV: Applications and Insights
Application 1: Directing Group in Catalysis
The 8-aminoquinoline moiety is a powerful directing group for palladium-catalyzed C-H functionalization.[2][9][15] When our ligand is used, for example, to form an amide with a carboxylic acid, the bidentate chelation of the quinoline and amide nitrogen to a palladium center brings the metal in close proximity to specific C-H bonds on the substrate, enabling selective activation.
Caption: Simplified catalytic cycle for C-H functionalization directed by the 8-aminoquinoline group.
This strategy allows for the construction of complex molecules from simple precursors, a highly valuable tool in drug discovery and materials science.[9] The rigid and planar nature of the quinoline scaffold provides a well-defined geometry for the catalytic intermediate, leading to high reactivity and selectivity.[8]
Application 2: Luminescent Materials and Probes
The d¹⁰ electronic configuration of Zn(II) makes its complexes diamagnetic and often highly luminescent.[11] The coordination of the Methyl 8-aminoquinoline-2-carboxylate ligand to a zinc center can lead to complexes with interesting photophysical properties. The emission properties are typically derived from ligand-centered π-π* transitions or charge-transfer states.[10][12] These characteristics make such complexes candidates for:
Emitting layers in Organic Light-Emitting Diodes (OLEDs).
Fluorescent chemosensors for the detection of other metal ions or small molecules.[16]
Bio-imaging agents, leveraging the inherent biological activity of the quinoline core.
Application 3: Foundation for Drug Development
8-Aminoquinoline derivatives are foundational in medicinal chemistry, with famous examples including the antimalarial drug primaquine.[1][17][18] They are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][10] The formation of metal complexes with ligands like Methyl 8-aminoquinoline-2-carboxylate can enhance or modify this biological activity.[19][20] This can occur through several mechanisms, such as improved cellular uptake, altered DNA binding affinity, or the generation of reactive oxygen species.[20][21]
Caption: Relationship between the ligand's structural features and its primary applications.
Conclusion
Methyl 8-aminoquinoline-2-carboxylate is a ligand of significant potential. Its straightforward synthesis and well-defined bidentate coordination mode make it an excellent platform for a wide range of applications. From facilitating challenging C-H activation reactions with palladium to forming potentially luminescent materials with zinc, this ligand offers researchers a versatile tool for innovation in catalysis, materials science, and medicinal chemistry. The protocols and insights provided herein serve as a comprehensive starting point for exploring its rich coordination chemistry.
References
BenchChem. (2025).
ResearchGate. Luminescent complexes of the zinc triad with N-substituted 8-amino-quinoline ligands: Synthesis and comparative study on the stability constants and related photophysical properties.
MDPI. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. MDPI. [Link]
Daugulis, O., et al. (n.d.). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. PMC. [Link]
BenchChem. Application Notes and Protocols: Palladium-Catalyzed Reactions Employing 8-Aminoquinoline as a Directing Group. Benchchem.
CKT College. (2021). Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. CKT College.
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. PubMed. [Link]
ACS Publications. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes. ACS Publications. [Link]
ResearchGate. (2025). A Challenging Review of 8‐Aminoquinoline‐Based Zn/Cd/Hg Metal Complexes.
ResearchGate. Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.
Rasayan J. Chem. (2011). SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF BIDENTATE LIGANDS (REDUCED SCHIFF'S BASE) WITH METALS OF COPPER, NICK. Rasayan.
MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]
UNL Digital Commons. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations. UNL Digital Commons. [Link]
Taylor & Francis Online. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Taylor & Francis. [Link]
TSI Journals. (n.d.).
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]
ACS Omega. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Publications. [Link]
PubMed. (2012). Cytotoxic palladium(II) complexes of 8-aminoquinoline derivatives and the interaction with human serum albumin. PubMed. [Link]
Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Semantic Scholar. [Link]
ResearchGate. (2016). Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. ResearchGate. [Link]
Ghedini, M., et al. (2002). Synthesis and photophysical characterisation of luminescent zinc complexes with 5-substituted-8-hydroxyquinolines. Journal of the Chemical Society, Dalton Transactions. [Link]
PMC. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. PMC. [Link]
Google Patents. (n.d.).
Google Patents. (n.d.). Preparation method of 2-methyl-8-aminoquinoline.
Coordination chemistry of methyl 8-aminoquinoline-2-carboxylate with Copper(II)
Application Note: Coordination Chemistry of Methyl 8-aminoquinoline-2-carboxylate with Copper(II) Part 1: Executive Summary & Strategic Relevance Topic: Synthesis, Characterization, and Biological Profiling of Copper(II)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Coordination Chemistry of Methyl 8-aminoquinoline-2-carboxylate with Copper(II)
Part 1: Executive Summary & Strategic Relevance
Topic: Synthesis, Characterization, and Biological Profiling of Copper(II) Complexes with Methyl 8-aminoquinoline-2-carboxylate (MAQC).
Audience: Medicinal Chemists, Metallobiologists, and Drug Discovery Professionals.
Abstract:
Methyl 8-aminoquinoline-2-carboxylate (MAQC) represents a privileged scaffold in bioinorganic chemistry, combining the redox-active 8-aminoquinoline core with a modifiable ester functionality at the 2-position. While 8-aminoquinolines are historically significant as antimalarials (e.g., Primaquine), their coordination with Copper(II) has emerged as a potent strategy for targeted oxidative stress induction in oncology and amyloid-beta (Aβ) modulation in neurodegenerative research.
This guide details the protocol for synthesizing Cu(II)-MAQC complexes, characterizing their coordination geometry (typically distorted square-planar or square-pyramidal), and evaluating their potential as "chemical nucleases" or ROS-generating agents. The presence of the ester group allows for unique electronic tuning of the metal center, influencing the Cu(II)/Cu(I) redox couple and, consequently, the catalytic generation of Reactive Oxygen Species (ROS).
Acts as a rigid N,N-bidentate chelator. The ester carbonyl oxygen () is a potential weak axial donor but primarily serves as an electron-withdrawing group, modulating the Lewis acidity of the metal center.
Redox center. The Cu(II) Cu(I) cycle is critical for biological activity (Fenton chemistry).
Coordination Logic
The 8-aminoquinoline moiety forms a highly stable 5-membered chelate ring with Cu(II). Unlike simple bipyridine ligands, the hard amine donor (
) stabilizes the Cu(II) state, while the -accepting quinoline ring facilitates electron delocalization.
Primary Mode: Bis-chelation
is common in the presence of excess ligand.
Secondary Mode: Mono-chelation
or dominates in 1:1 stoichiometry.
Mechanism of Action (Biological Context)
The therapeutic potential relies on the "Entatic State" principle and ROS generation.
Figure 1: Mechanism of ROS generation by Cu-MAQC complexes. The complex undergoes redox cycling inside the cell, catalyzing the conversion of oxygen and reducing agents into cytotoxic radicals.
Part 3: Experimental Protocols
Safety & Prerequisites
Hazards: Copper salts are toxic. 8-aminoquinolines can be skin irritants. Work in a fume hood.
Solvents: Methanol (MeOH) and Acetonitrile (MeCN) must be HPLC grade and dry.
Protocol A: Synthesis of [Cu(MAQC)Cl
] (Mono-Ligand Complex)
Targeting the 1:1 species for catalytic or DNA-intercalation studies.
Preparation of Ligand Solution:
Dissolve 202 mg (1.0 mmol) of Methyl 8-aminoquinoline-2-carboxylate in 10 mL of hot Methanol (60°C) . Ensure complete dissolution; the solution should be pale yellow.
Preparation of Metal Solution:
Dissolve 170 mg (1.0 mmol) of CuCl
·2HO in 5 mL of Methanol . The solution will be bright green/blue.
Complexation:
Add the metal solution dropwise to the stirring ligand solution.
Observation: Immediate color change to dark green or brown-green is expected.
Reflux the mixture for 2 hours at 65°C.
Isolation:
Allow the solution to cool slowly to room temperature.
Reduce volume to ~5 mL using a rotary evaporator.
Crystallization: Layer the methanolic solution with Diethyl Ether (1:1 ratio) and let stand at 4°C overnight.
Filter the resulting precipitate, wash with cold ether, and dry under vacuum.
Protocol B: Synthesis of Cu(MAQC)
(Bis-Ligand Complex)
Targeting the stable bis-chelate for biological stability assays.
Stoichiometry Adjustment: Use 2.0 mmol (404 mg) of Ligand and 1.0 mmol (371 mg) of Cu(ClO
)·6HO.
Warning: Perchlorate salts are potentially explosive. Do not heat to dryness.
Reaction:
Mix solutions in Acetonitrile (MeCN) rather than methanol to prevent solvolysis of the ester if the metal is highly Lewis acidic.
Stir at room temperature for 4 hours.
Precipitation:
The complex often precipitates directly or upon addition of excess ether.
To ensure scientific integrity, the synthesized complex must be validated using the following "Self-Validating System":
Technique
Expected Result (Validation Criteria)
Troubleshooting
UV-Vis Spectroscopy
Ligand Band: ~340 nm (Intraligand ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
). d-d Transition: Broad band at 600–700 nm ().
If no d-d band is visible, the metal is not coordinated. If d-d is >800 nm, geometry may be tetrahedral (unlikely for this ligand).
IR Spectroscopy
Carbonyl (): Free ligand . Complex: If uncoordinated, remains . If coordinated (axial), shifts to . Amine (): Shifts from to lower frequencies upon coordination.
Lack of shift in NH bands indicates failure of coordination.
EPR (X-band)
Pattern: Axial signal ($g{
Mass Spectrometry (ESI-MS)
Peaks: or / depending on ionization.
Look for isotope patterns characteristic of Copper ().
Part 5: Application in Drug Development
DNA Binding Assay (Intercalation)
The planar quinoline ring suggests DNA intercalation potential.
Protocol: Titrate Calf Thymus DNA (CT-DNA) into a fixed concentration of Complex (20
M).
Metric: Monitor hypochromism (decrease in absorbance) and bathochromic shift (red shift) in the UV-Vis band (~340 nm).
Calculation: Use the plot of
vs to calculate the binding constant ().
ROS Generation (Fenton Assay)
To validate the "Chemical Nuclease" activity:
Mix Plasmid DNA (pBR322) + Complex (10-50
M) + Ascorbate (Reductant) .
Incubate at 37°C for 1 hour.
Run on Agarose Gel.
Result: Transition from Form I (Supercoiled) to Form II (Nicked) or Form III (Linear) indicates oxidative cleavage.
References
Synthesis of 8-Aminoquinoline Derivatives
Title: Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
Entatic State & Redox Properties of Quinoline-Copper Complexes
Title: Position of substituents directs the electron transfer properties of entatic state complexes: new insights from guanidine-quinoline copper complexes.
Application Notes and Protocols for the Recrystallization of Methyl 8-Aminoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity for Biologically Active Quinolines Methyl 8-aminoquinoline-2-carboxylate is a key heterocyclic compound, belonging...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for Biologically Active Quinolines
Methyl 8-aminoquinoline-2-carboxylate is a key heterocyclic compound, belonging to a class of molecules that form the backbone of numerous pharmaceuticals, agrochemicals, and dyes.[1] The biological activities of quinoline derivatives, which include antimicrobial, anticancer, and antimalarial properties, are highly dependent on their structural integrity and purity.[2] Impurities, even in trace amounts, can alter the pharmacological profile and introduce toxicity, making their removal a critical step in the drug development process.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature. This allows for the formation of a saturated solution upon heating, from which the pure compound will crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).[5]
This guide provides a detailed protocol for selecting an optimal recrystallization solvent and for performing the recrystallization of methyl 8-aminoquinoline-2-carboxylate. The methodologies described herein are designed to be a self-validating system, ensuring a high degree of purity for the final product.
Understanding the Molecule: Methyl 8-Aminoquinoline-2-carboxylate
To select an appropriate recrystallization solvent, it is crucial to consider the structural features of methyl 8-aminoquinoline-2-carboxylate. The molecule possesses both polar and non-polar characteristics. The quinoline ring system is largely aromatic and non-polar, while the amino (-NH₂) and the methyl ester (-COOCH₃) functional groups introduce polarity and the capacity for hydrogen bonding. This dual nature suggests that a single solvent may not be ideal, and a mixed-solvent system might be necessary to achieve the desired solubility profile.[6] The basicity of the 8-amino group can also influence its solubility and may lead to strong interactions with acidic media or surfaces.[7]
PART 1: Selecting the Optimal Recrystallization Solvent
The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should:
Not react with the compound to be purified.
Dissolve the compound sparingly or not at all at room temperature.
Dissolve the compound completely at its boiling point.
Dissolve impurities well at all temperatures or not at all.
Have a relatively low boiling point for easy removal from the purified crystals.
Yield well-formed crystals of the purified compound.[8]
Given the structure of methyl 8-aminoquinoline-2-carboxylate, a range of solvents with varying polarities should be screened.
This protocol is designed to efficiently screen multiple solvents using a small amount of the crude product.
Materials:
Crude methyl 8-aminoquinoline-2-carboxylate
A selection of solvents (see Table 1)
Test tubes or small vials
Hot plate or water bath
Pasteur pipettes
Glass stirring rod
Procedure:
Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.
Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise while stirring. Start with about 0.5 mL of the solvent. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
Heating: If the compound is insoluble at room temperature, heat the test tube gently in a water bath or on a hot plate. Continue adding the solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used.
Cooling and Crystal Formation: Once a saturated solution is obtained at the elevated temperature, allow the test tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to induce crystallization.[4]
Ice Bath: After cooling to room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
Observation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
Data Presentation: Solvent Suitability for Quinoline Derivatives
The following table provides a general guide to the solubility of quinoline derivatives in common laboratory solvents and suggests potential single and mixed solvent systems for the recrystallization of methyl 8-aminoquinoline-2-carboxylate.
Solvent/System
Type
Predicted Solubility of Methyl 8-Aminoquinoline-2-carboxylate
Rationale and Notes
Single Solvents
Hexane
Non-polar
Low
The polar amino and ester groups will limit solubility. May be useful as an anti-solvent.
Toluene
Aromatic
Moderate
The aromatic ring may interact favorably with the quinoline system.
Dichloromethane (DCM)
Polar Aprotic
High
May be too good of a solvent, leading to poor recovery.
Ethyl Acetate
Polar Aprotic
Moderate to High
The ester functionality is similar to the target molecule.[9]
Acetone
Polar Aprotic
Moderate to High
A versatile solvent for many organic compounds.
Ethanol/Methanol
Polar Protic
Moderate to High
Capable of hydrogen bonding with the amino and ester groups. Often a good choice for quinoline derivatives.[5]
Water
Polar Protic
Low
The non-polar quinoline backbone limits solubility. Can be used as an anti-solvent with a miscible organic solvent.
Mixed Solvents
Ethanol/Water
Polar Protic
Good Potential
Dissolve in a minimum of hot ethanol and add hot water dropwise until turbidity persists. Then, add a few drops of hot ethanol to redissolve and allow to cool.
Dichloromethane/Hexane
Mixed Polarity
Good Potential
Dissolve in a minimum of hot DCM and add hexane dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6]
Chloroform/Hexane
Mixed Polarity
Good Potential
This system has been successfully used for the crystallization of other 8-aminoquinoline derivatives.[3]
Ether/Hexane
Mixed Polarity
Good Potential
A reported solvent system for the recrystallization of 8-aminoquinoline.[2]
PART 2: Bulk Recrystallization Protocol
This protocol is for the purification of a larger quantity of crude methyl 8-aminoquinoline-2-carboxylate once a suitable solvent or solvent system has been identified from the screening process.
Caption: Workflow for the recrystallization of methyl 8-aminoquinoline-2-carboxylate.
Materials:
Crude methyl 8-aminoquinoline-2-carboxylate
Selected recrystallization solvent/solvent system
Erlenmeyer flask
Reflux condenser (optional, for volatile solvents)
Hot plate with stirring capability
Buchner funnel and filter flask
Filter paper
Vacuum source
Procedure:
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and, while stirring, heat the mixture to the boiling point of the solvent. Continue adding small portions of the hot solvent until the compound has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Gravity Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below their melting point.
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity. Further analysis by techniques such as NMR spectroscopy or HPLC can also be performed.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating. The success of the recrystallization is immediately evident through several key observations:
Visual Improvement: The recrystallized product should have a more defined crystalline structure and potentially a lighter color compared to the crude material.
Melting Point: A sharp and elevated melting point of the purified product compared to the crude solid is a strong indicator of increased purity.
TLC Analysis: Thin-layer chromatography of the crude and recrystallized material against a pure standard can provide a semi-quantitative assessment of purity.
By carefully following the solvent screening and bulk recrystallization protocols, researchers can be confident in obtaining methyl 8-aminoquinoline-2-carboxylate of high purity, suitable for demanding applications in research and drug development.
References
PrepChem. (n.d.). Preparation of 8-aminoquinoline. Retrieved from [Link]
Di Mola, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3548.
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Application Note: Synthesis of Schiff Bases from Methyl 8-Aminoquinoline-2-Carboxylate
[1] Executive Summary & Strategic Rationale The reaction of methyl 8-aminoquinoline-2-carboxylate with aldehydes represents a critical entry point into the synthesis of tridentate pincer ligands (NNN or CNN pincer system...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Rationale
The reaction of methyl 8-aminoquinoline-2-carboxylate with aldehydes represents a critical entry point into the synthesis of tridentate pincer ligands (NNN or CNN pincer systems) and fluorescent chemosensors.[1] Unlike simple anilines, the 8-aminoquinoline scaffold presents unique electronic and steric challenges:
Reduced Nucleophilicity: The amine at position 8 is conjugated with the electron-deficient quinoline ring, further deactivated by the electron-withdrawing carboxylate at position 2.[1]
Steric Crowding: The peri-position (C1-C8) interaction creates a rigid environment, often requiring elevated temperatures or catalysis to drive condensation.
Ester Sensitivity: The C2-methyl ester is susceptible to transesterification or hydrolysis if incorrect solvents (e.g., ethanol) or harsh aqueous conditions are employed.
This guide provides optimized protocols to overcome these barriers, ensuring high-yield synthesis of Schiff bases (imines) while preserving the integrity of the ester functionality.
Reaction Mechanism & Critical Process Parameters
Mechanistic Pathway
The formation of the Schiff base follows a reversible acid-catalyzed condensation.[1] The 8-amino group attacks the activated aldehyde carbonyl to form a hemiaminal intermediate, which subsequently undergoes dehydration to yield the imine.[1]
Key Mechanistic Insight: The quinoline nitrogen (N1) can form an intramolecular hydrogen bond with the 8-amino protons, potentially reducing the amine's availability for nucleophilic attack.[1] Disrupting this interaction via solvent choice (polar protic) or temperature is often necessary.
Figure 1: Mechanistic pathway for Schiff base formation showing the critical dehydration step.[1]
Critical Process Parameters (CPPs)
Parameter
Recommendation
Scientific Rationale
Solvent
Methanol (MeOH)
Crucial: Matches the methyl ester.[1] Using Ethanol will lead to transesterification (Methyl Ethyl ester) via solvent exchange.
Catalyst
Glacial Acetic Acid (1-5 mol%)
Protonates the aldehyde carbonyl, increasing electrophilicity to compensate for the weak nucleophilicity of the 8-aminoquinoline.[1]
Water Removal
Molecular Sieves (3Å) or Dean-Stark
The equilibrium constant () is often near 1. Removing water drives the reaction to completion (Le Chatelier's principle).[1]
Temperature
Reflux (65°C)
Required to overcome the steric barrier at the peri-position.[1]
Experimental Protocols
Protocol A: Standard Condensation (Methanol Reflux)
Best for: Reactive aldehydes (e.g., salicylaldehyde, pyridine-carboxaldehyde) and general screening.[1]
Catalyst: Glacial Acetic Acid (AcOH) or Formic Acid[1]
Step-by-Step Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 8-aminoquinoline-2-carboxylate (1.0 mmol, ~202 mg) in anhydrous MeOH (10 mL).
Addition: Add the aldehyde (1.1 mmol) in one portion.
Catalysis: Add 2-3 drops of glacial acetic acid.
Note: The solution color often deepens (yellow/orange) immediately upon acid addition, indicating imine formation initiation.[1]
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (65°C) for 4–6 hours.
Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1).[1] Look for the disappearance of the starting amine (often fluorescent blue under UV).[1]
Workup (Crystallization):
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
The Schiff base often precipitates as a colored solid (yellow/orange).[1]
Filter the solid and wash with cold MeOH (2 x 2 mL).[1]
Alternative Workup: If no precipitate forms, evaporate the solvent to dryness and recrystallize from MeOH/Hexane or purify via flash column chromatography (neutral alumina is preferred over silica to prevent hydrolysis).[1]
Increase catalyst load (AcOH) or switch to a stronger Lewis Acid catalyst like Zn(OTf)2 or Sc(OTf)3 (5 mol%).
Applications & Significance
The Schiff bases derived from methyl 8-aminoquinoline-2-carboxylate are "privileged structures" in two main areas:
Pincer Ligand Precursors:
The imine nitrogen, quinoline nitrogen, and ester carbonyl (or subsequent amide) form a tridentate binding pocket.[1]
These are precursors to CNN or NNN pincer complexes used in catalytic hydrogenation and transfer hydrogenation reactions.[1]
Fluorescent Sensors (Zinc Sensing):
8-Aminoquinoline derivatives often exhibit weak fluorescence due to Photoinduced Electron Transfer (PET).[1]
Upon binding metal ions (Zn2+, Cd2+) via the Schiff base linkage, PET is inhibited, resulting in a strong "Turn-On" fluorescence response (Chelation Enhanced Fluorescence - CHEF).[1]
References
Synthesis of 8-Aminoquinoline Schiff Bases
Csomos, A., et al. (2022).[1][2] "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022(3), 41-54.[1][2]
Pincer Ligand Applications
Majumdar, P., et al. (2024).[1][3][4][5] "8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights..." Heliyon, 10(15), e35591.[1][3]
General Schiff Base Protocols
Qin, W., et al. (2013).[1] "A highly selective and sensitive fluorescent sensor for Zn2+ based on 8-aminoquinoline Schiff-base."[1] Tetrahedron Letters, 54(35), 4677-4681.[1]
Preventing hydrolysis of methyl 8-aminoquinoline-2-carboxylate in aqueous media
Welcome to the Technical Support Center for methyl 8-aminoquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for methyl 8-aminoquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this compound in aqueous media. Our focus is to equip you with the scientific rationale behind experimental procedures to proactively prevent the hydrolysis of the ester and ensure the integrity of your results.
Introduction to the Stability of Methyl 8-Aminoquinoline-2-Carboxylate
Methyl 8-aminoquinoline-2-carboxylate is a bifunctional molecule featuring a quinoline core, a primary aromatic amine at the 8-position, and a methyl ester at the 2-position. While the quinoline scaffold is common in many bioactive compounds, the presence of the methyl ester group introduces a susceptibility to hydrolysis in aqueous environments. This reaction, which cleaves the ester bond to form 8-aminoquinoline-2-carboxylic acid and methanol, can be catalyzed by both acidic and basic conditions.[1][2] The rate of this degradation is highly dependent on factors such as pH, temperature, and the presence of catalytic species.[3]
Furthermore, the 8-amino group is susceptible to oxidation, particularly at pH values above 5, which can lead to the formation of colored byproducts and further complicate experimental work.[4] Understanding and controlling these degradation pathways is paramount for obtaining reliable and reproducible data in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with methyl 8-aminoquinoline-2-carboxylate in aqueous solutions.
Issue 1: Loss of Compound Potency or Inconsistent Results Over Time
Possible Cause: Your compound is likely degrading in your aqueous stock solution or experimental medium due to hydrolysis of the methyl ester. Esters are known to be labile in aqueous solutions, and the rate of hydrolysis is significantly influenced by pH and temperature.[5]
Troubleshooting Steps:
Confirm Degradation: The first step is to confirm that hydrolysis is occurring. This can be done by analyzing your aged solution using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] You should look for the appearance of a new, more polar peak corresponding to the hydrolysis product, 8-aminoquinoline-2-carboxylic acid.
pH Control: Ester hydrolysis is catalyzed by both H+ (acid) and OH- (base).[8] Therefore, maintaining a stable pH is the most critical factor in preventing degradation.
Recommendation: Prepare your solutions in a buffered system. The optimal pH for stability is typically near neutral (pH 6-7) for many esters, but this needs to be experimentally determined for methyl 8-aminoquinoline-2-carboxylate. Avoid highly acidic or alkaline conditions.
Temperature Control: The rate of chemical reactions, including hydrolysis, increases with temperature.[3]
Recommendation: Prepare stock solutions fresh for each experiment. If storage is unavoidable, store aqueous solutions at 2-8°C for short-term use (less than 24 hours) and in aliquots at -20°C or -80°C for long-term storage.[9] Avoid repeated freeze-thaw cycles.
Solvent Choice: For long-term storage, consider preparing a concentrated stock solution in an anhydrous aprotic solvent like DMSO and diluting it into your aqueous buffer immediately before use.[4]
Issue 2: Solution Turns Yellow or Brown
Possible Cause: The color change is likely due to the oxidation of the 8-amino group. Aromatic amines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, elevated temperature, and the presence of metal ions.[4]
Troubleshooting Steps:
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.[4]
Minimize Oxygen Exposure:
Recommendation: Use deoxygenated buffers for preparing your solutions. This can be achieved by sparging the buffer with an inert gas like nitrogen or argon before use.
For highly sensitive experiments, prepare and handle the solutions under an inert atmosphere (e.g., in a glove box).[9]
Chelate Metal Ions: Trace metal ions in your buffer can catalyze oxidation.
Recommendation: Add a chelating agent, such as 0.1-1 mM Ethylenediaminetetraacetic acid (EDTA), to your buffer to sequester these metal ions.[9]
Consider Antioxidants: If the above measures are insufficient, the addition of an antioxidant may be necessary. Common choices include ascorbic acid or sodium metabisulfite.[9] However, be sure to verify that the antioxidant does not interfere with your downstream assay.
Frequently Asked Questions (FAQs)
Q1: At what pH is methyl 8-aminoquinoline-2-carboxylate most stable?
Q2: How can I monitor the hydrolysis of my compound?
Several analytical techniques can be used to monitor the hydrolysis of methyl 8-aminoquinoline-2-carboxylate. The choice of method will depend on the equipment available in your laboratory.
Analytical Technique
Principle
Advantages
Disadvantages
HPLC with UV detection
Separates the parent ester from the more polar carboxylic acid product based on their differential partitioning between the mobile and stationary phases.
Widely available, robust, and provides quantitative data.[11]
Requires method development.
LC-MS
Provides separation like HPLC, but with mass spectrometric detection for unambiguous identification of the parent compound and its degradation products.
The methyl ester gives a characteristic singlet peak (around 3-4 ppm). Upon hydrolysis, this peak will decrease in intensity, and new peaks corresponding to the carboxylic acid product will appear.
Provides structural information and can be used for quantification.
Lower sensitivity compared to chromatographic methods.
Q3: Should I be concerned about the hydrolysis of my compound during a short experiment (e.g., 1-2 hours)?
The rate of hydrolysis is dependent on the specific conditions (pH, temperature, buffer composition). Even over a short period, significant degradation can occur, especially under non-optimal conditions (e.g., high pH or elevated temperature). It is always best practice to use freshly prepared solutions or to have validated the stability of your compound under the specific experimental conditions.
Experimental Protocols
For researchers needing to establish a robust stability profile for methyl 8-aminoquinoline-2-carboxylate, the following protocols for a forced degradation study and a kinetic analysis of hydrolysis are provided.
Protocol 1: Forced Degradation Study
This study will help you identify the degradation products and the conditions under which the compound is most labile.[6][11]
Objective: To determine the degradation pathways of methyl 8-aminoquinoline-2-carboxylate under various stress conditions.
Methodology:
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of methyl 8-aminoquinoline-2-carboxylate in acetonitrile.
Set up Stress Conditions: In separate amber vials, mix your stock solution with the stressor solutions as described in the table below.
Incubation: Incubate the samples at the specified temperatures. Include a control sample of the compound in the reaction buffer stored at 4°C.
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
Quenching/Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.
Analysis: Analyze all samples by a stability-indicating HPLC method.
Stress Condition
Procedure
Incubation Temperature
Acid Hydrolysis
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
60°C
Base Hydrolysis
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
Room Temperature
Oxidative Degradation
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
Room Temperature
Thermal Degradation
Place a vial of the stock solution (solid or in a suitable solvent) in an oven.
80°C
Photodegradation
Expose a solution of the compound to a light source (e.g., UV lamp or direct sunlight).
Room Temperature
Protocol 2: Kinetic Analysis of Hydrolysis by HPLC
Objective: To determine the rate of hydrolysis of methyl 8-aminoquinoline-2-carboxylate at different pH values.
Methodology:
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).
Reaction Setup: For each pH value, add a small aliquot of a concentrated stock solution of methyl 8-aminoquinoline-2-carboxylate (in an organic solvent like acetonitrile to minimize its volume) to the pre-warmed buffer in a thermostated vial to achieve a final concentration suitable for HPLC analysis.
Sampling: At regular time intervals, withdraw a sample from the reaction mixture and immediately quench the reaction (e.g., by adding a neutralizing agent or by diluting in the mobile phase at a low temperature).
HPLC Analysis: Inject the quenched samples onto the HPLC system and determine the peak area of the remaining methyl 8-aminoquinoline-2-carboxylate.
Data Analysis: Plot the natural logarithm of the concentration (or peak area) of the ester versus time. For a first-order reaction, this plot should be linear. The pseudo-first-order rate constant (k_obs) at each pH is the negative of the slope of this line.
Visualization of Concepts
References
Dalal, M. Hydrolysis of Esters and Amides. In A Textbook of Organic Chemistry – Volume I.
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
TutorChase. How do esters undergo hydrolysis? [Link]
Hay, R. W., & Clark, C. R. (1977). Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylate. Journal of the Chemical Society, Dalton Transactions, (18), 1866. DOI: 10.1039/DT9770001866.
Doc Brown's Chemistry. KINETICS study 7.5 Ester hydrolysis. [Link]
EPA. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]
Navigating the Nuances of Solubility: A Technical Guide for Methyl 8-Aminoquinoline-2-carboxylate
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with Methyl 8-aminoquinoline-2-carboxylate.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and formulation scientists working with Methyl 8-aminoquinoline-2-carboxylate. We understand that achieving consistent and complete dissolution is paramount for the success of your experiments, from screening assays to synthetic reactions. This document provides in-depth, field-tested insights into the solubility of this compound in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to overcome solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Methyl 8-aminoquinoline-2-carboxylate in DMSO versus Methanol?
A1: While specific quantitative solubility data for every batch can vary, a qualitative and predictive assessment based on molecular structure and solvent properties is highly informative. Methyl 8-aminoquinoline-2-carboxylate is expected to exhibit significantly higher solubility in DMSO (a polar aprotic solvent) compared to Methanol (a polar protic solvent).
The rationale stems from the interplay of intermolecular forces.[1] DMSO is an excellent hydrogen bond acceptor and can effectively solvate both the polar amino group and the ester functionality of the molecule. Its larger, more polarizable structure also favorably interacts with the non-polar aromatic quinoline core.[1] In contrast, while Methanol can act as both a hydrogen bond donor and acceptor, its smaller size and the energetic cost of disrupting its own hydrogen-bonding network to accommodate the relatively large, non-polar quinoline backbone may limit overall solubility.[1] For the closely related compound 8-Aminoquinoline, solubility in DMSO is reported to be as high as 100 mg/mL, underscoring the compatibility of this scaffold with DMSO.[2]
Q2: My compound is precipitating out of my methanol stock solution over time. Is this expected?
A2: Yes, this is a common observation. Methanol is more volatile than DMSO and can evaporate from improperly sealed containers, leading to an increase in the concentration of your compound beyond its saturation point, causing precipitation. Furthermore, solutions in protic solvents like methanol can sometimes be less stable for certain compounds over long-term storage compared to aprotic solvents like DMSO. For long-term storage, a DMSO stock solution stored at -20°C or -80°C is generally recommended.[2]
Q3: Can I use heat to dissolve Methyl 8-aminoquinoline-2-carboxylate in Methanol?
A3: Gentle heating can be an effective strategy to increase the dissolution rate and solubility of many compounds, including quinoline derivatives.[3] However, this should be done with caution. We recommend warming the solution to no more than 40-50°C. Aggressive heating can risk thermal degradation of the compound or evaporation of the solvent. Always ensure your container is appropriately sealed during warming. If the compound precipitates upon cooling back to room temperature, it indicates you have created a supersaturated solution, which may not be suitable for all experimental applications.
Q4: How does the purity of the solvent affect solubility?
A4: Solvent purity is critical. The presence of even small amounts of water in either DMSO or Methanol can significantly impact the solubility of your compound. Methyl 8-aminoquinoline-2-carboxylate is less soluble in water than in these organic solvents.[4] Using anhydrous, high-purity solvents is essential for achieving maximum solubility and reproducibility. Hygroscopic solvents like DMSO should be handled with care to prevent moisture absorption from the atmosphere.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments and provides a logical workflow to resolve them.
Issue 1: Incomplete Dissolution in the Chosen Solvent
You've added the calculated amount of Methyl 8-aminoquinoline-2-carboxylate to the solvent, but solid particles remain even after vortexing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete dissolution.
Causality and Explanation:
Mechanical Agitation: Sonication provides high-frequency energy that breaks down particle agglomerates and increases the surface area of the solute exposed to the solvent, accelerating the dissolution process.
Gentle Warming: Increasing the temperature adds kinetic energy to the system, which helps overcome the activation energy barrier for dissolution and often increases the saturation point of the compound in the solvent.[3]
Solvent Choice: If the compound remains insoluble after these steps, you are likely exceeding its intrinsic solubility limit in that specific solvent. As established, Methyl 8-aminoquinoline-2-carboxylate is structurally better suited for dissolution in DMSO than in Methanol.[1]
Issue 2: Compound Crashes Out When Added to Aqueous Media
Your DMSO stock solution is clear, but upon dilution into an aqueous buffer for a cell-based assay, the compound precipitates.
Troubleshooting Steps:
Decrease the Final DMSO Concentration: The most common cause is the high concentration of the organic solvent in the final aqueous solution. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, as many cell lines are sensitive to higher concentrations and the compound's solubility will plummet as the solution becomes more aqueous.
Use a Co-solvent System: In some cases, using a mixture of solvents can improve solubility in the final solution.[3] However, this must be empirically tested for compatibility with your experimental system.
pH Adjustment: The quinoline moiety contains a basic nitrogen atom.[3] Adjusting the pH of your final aqueous buffer may improve solubility. In acidic conditions, the nitrogen can become protonated, forming a more soluble salt.[3] This must be done with careful consideration of your assay's pH requirements.
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous buffer while vortexing, and then use this intermediate dilution to reach your final concentration. This can sometimes prevent localized high concentrations that initiate precipitation.
Quantitative Data & Properties Summary
While exact solubility values are not published, the table below summarizes the key solvent properties and predicted solubility based on the physicochemical characteristics of related quinoline derivatives.
Property
DMSO (Dimethyl Sulfoxide)
Methanol
Solvent Type
Polar Aprotic
Polar Protic
Dielectric Constant
~47
~33
Hydrogen Bonding
Acceptor Only
Donor & Acceptor
Predicted Solubility
High
Low to Moderate
Rationale
Excellent H-bond acceptor for the amino group; effectively solvates the aromatic core.[1]
Can H-bond, but less effective at solvating the large non-polar quinoline structure.[1]
Best For
High concentration stock solutions, long-term storage.
Reactions where a protic solvent is required; easy to remove under vacuum.
This protocol provides a standardized method for empirically determining the approximate solubility of Methyl 8-aminoquinoline-2-carboxylate in a solvent of your choice.
Materials:
Methyl 8-aminoquinoline-2-carboxylate
Anhydrous DMSO or Methanol
2 mL screw-cap vials
Analytical balance
Vortex mixer and/or sonicator
Thermostatically controlled shaker (optional)
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
Procedure:
Preparation: Add a pre-weighed excess amount of the compound (e.g., 5-10 mg) to a vial. The key is to have undissolved solid remaining at the end.
Solvent Addition: Add a known volume of the solvent (e.g., 1 mL) to the vial.
Equilibration: Tightly cap the vial. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 48 hours.[1]
Phase Separation: Allow the vial to sit undisturbed for at least 2 hours to let any undissolved solid settle.
Sample Collection: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Do not disturb the solid at the bottom.
Filtration: Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine particulates.
Solvent Evaporation: Carefully evaporate the solvent from the filtered sample under a stream of nitrogen or in a vacuum concentrator.
Quantification: Weigh the vial containing the dried, dissolved solid. The difference in weight gives you the mass of the compound that was dissolved in the volume of solvent you started with.
Calculation: Calculate the solubility (e.g., in mg/mL).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Topic: Purification / Workup Strategies
Target Analyte: 8-Aminoquinoline (CAS: 578-66-5) in Esterification Mixtures
Executive Summary
8-Aminoquinoline (8-AQ) is a privileged bidentate directing group used extensively in C-H activation (Daugulis chemistry) and amide/ester synthesis.[1][2] While powerful, its removal from reaction mixtures is complicated by three physicochemical factors:
Basicity: The quinoline nitrogen (
~3.99) causes tailing on silica gel.
Chelation: It binds tightly to transition metals (Pd, Cu, Ni), often carrying them into the organic phase.
Lipophilicity: Despite its basicity, the neutral form is highly soluble in organic solvents (DCM, EtOAc), making simple water washes ineffective.
This guide provides three validated protocols for removing unreacted 8-AQ, ranked by operational simplicity and substrate compatibility.
Module 1: Liquid-Liquid Extraction (The Standard Protocol)
Best for: Stable esters and amides.
Mechanism: Protonation of the quinoline nitrogen (
) converts the lipophilic 8-AQ into a water-soluble salt ().
The Science of the Split
The
of the conjugate acid of 8-aminoquinoline is approximately 3.99 . To ensure >99% extraction into the aqueous phase, the pH of the aqueous layer must be at least 2 units lower than the (i.e., pH < 2).
Extraction: Wash the organic layer (EtOAc preferred) with the Citric Acid solution (3 x reaction volume).
Note: Citric acid is a weaker acid; 3 washes are required to achieve the same removal efficiency as 1 wash of HCl.
Brine Wash: Follow immediately with a brine wash to break any potential emulsions.
Visual Workflow: Extraction Logic
Caption: Decision logic for selecting the correct acidic wash based on substrate stability.
Module 2: Solid-Supported Scavenging (Resin)
Best for: High-value intermediates, scale-up (avoids emulsions), or extremely acid-sensitive compounds where liquid acid washes are risky.
The Science
Strong Cation Exchange (SCX) resins contain sulfonic acid moieties. They act as a "solid-phase separatory funnel," selectively binding the basic 8-AQ while the neutral ester product remains in solution.
Comparative Data: Scavenger Options
Resin Type
Functional Group
Loading (mmol/g)
Recommended For
Amberlyst 15
Sulfonic Acid ()
~4.7
General removal; robust substrates.
Dowex 50W
Sulfonic Acid
~1.7 - 5.0
Fine polishing; high flow rates.
Silica-Supported Tosic Acid
Aryl Sulfonic Acid
~0.5 - 1.0
Acid-sensitive substrates (milder than Amberlyst).
Protocol: Resin Scavenging
Swelling: Pre-swell the resin (5-10 equivalents relative to estimated 8-AQ) in the reaction solvent (DCM or MeOH) for 15 minutes.
Addition: Add the crude reaction mixture to the resin slurry.
Agitation: Stir gently (orbital shaker preferred to avoid pulverizing resin beads) for 1–4 hours.
Monitor: Check supernatant by TLC. 8-AQ spot should disappear.
Filtration: Filter through a coarse frit or cotton plug.
Rinse: Wash the resin cake with DCM/MeOH (9:1) to recover any non-specifically bound product.
Result: The filtrate contains the product; 8-AQ remains trapped on the resin.
Module 3: Troubleshooting & FAQs
Q1: I see a "ghost" spot co-eluting with my product on TLC. What is it?
Diagnosis: This is likely a Metal-8-AQ Complex .
Explanation: 8-AQ is a strong chelator. If you used Cu, Ni, or Pd catalysts, the metal-ligand complex is often neutral and lipophilic, mimicking your product's polarity.
Fix (EDTA Wash):
Wash with 0.1 M aqueous EDTA (pH 9) . The EDTA has a higher affinity for the metal than 8-AQ.
Once the metal is stripped, the free 8-AQ can be removed via the Acid Wash (Module 1) .
Q2: My product is basic (e.g., contains a pyridine or amine). Acid washing removes my product too!
Diagnosis: Competitive protonation.
Fix: Use Chromatography with Deactivation .
Do not use acid washes.
Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes.
Elute with a mobile phase containing 1% Et3N.
Why: The basic silica surface usually causes 8-AQ to streak. Blocking silanols with Et3N sharpens the peak, allowing you to separate the 8-AQ (usually less polar) from your amino-ester product.
Q3: I am getting a terrible emulsion during the acid wash.
Diagnosis: 8-AQ salts can act as surfactants, especially if the reaction mixture contains other amphiphilic byproducts.
Fix:
Filter first: Pass the organic mixture through a Celite pad to remove fine particulates.
Salting out: Saturate the aqueous acid layer with NaCl (solid). High ionic strength forces organic molecules out of the water phase and sharpens the interface.
References
BenchChem. (2025).[3][4][5] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from 4
ChemicalBook. (n.d.). 8-Aminoquinoline Chemical Properties and pKa Data. Retrieved from 6
O'Duill Group. (2021). A Guide to Directing Group Removal: 8‐Aminoquinoline. Retrieved from 7
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Quinoline). Retrieved from 8
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Storage & Handling of Methyl 8-aminoquinoline-2-carboxylate
Case ID: MAQ-OX-PREV-01
Topic: Prevention of Oxidative Degradation & Hydrolysis
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Part 1: Executive Summary (The "Cheat Sheet")
For immediate implementation, adhere to these critical storage parameters to maintain >98% purity.
Parameter
Critical Requirement
Scientific Rationale
Temperature
-20°C (± 5°C)
Kinetic suppression of radical oxidation and ester hydrolysis.
Atmosphere
Argon (Ar) or Nitrogen (N₂)
Displaces atmospheric oxygen; Argon is preferred due to higher density.
Container
Amber Glass / Foil-Wrapped
Blocks UV/Visible light (200–400 nm) which catalyzes photo-oxidation of the aromatic amine.
Moisture
Desiccated (<20% RH)
Prevents hydrolysis of the C2-methyl ester to the carboxylic acid.
State
Solid / Powder
Solution storage is highly unstable; store as solid only.
Part 2: Technical Deep Dive & Mechanisms
To effectively troubleshoot, you must understand why this molecule degrades. Methyl 8-aminoquinoline-2-carboxylate possesses two primary vectors for instability: the electron-rich 8-amino group and the electrophilic 2-carboxylate ester.
Oxidative Instability (The Primary Threat)
The 8-amino group attached to the quinoline ring is highly susceptible to Radical Auto-Oxidation.
Mechanism: The lone pair on the exocyclic nitrogen (N8) can undergo single-electron transfer (SET) with atmospheric oxygen, generating a radical cation. This initiates a cascade leading to:
N-Oxides: Direct oxidation of the amine.
Azo-dimers: Coupling of two radical species, resulting in colored (brown/black) impurities.
Quinone Imines: Further oxidation disrupting the aromatic system.
Visual Indicator: The sample transitions from pale yellow/off-white to deep brown or black.
Hydrolytic Instability (The Secondary Threat)
The methyl ester at the C2 position is prone to hydrolysis, especially if the sample absorbs ambient moisture (hygroscopy).
Mechanism: Water attacks the carbonyl carbon, displacing the methoxy group and forming the free carboxylic acid (8-aminoquinoline-2-carboxylic acid).
Catalyst: This reaction is autocatalytic; trace acid formed accelerates further hydrolysis.
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways you must prevent.
Figure 1: Competing degradation pathways. Red path indicates oxidation (prevented by inert gas); Yellow path indicates hydrolysis (prevented by desiccation).
Part 4: Standard Operating Procedure (SOP)
Protocol: Long-Term Storage & Handling
Initial Receipt/Synthesis:
Immediately assess physical state. If the powder is dark brown or sticky, purity is likely compromised.
Perform a baseline ¹H-NMR (see Validation section).
Inert Gas Purging (The "Schlenk" Technique):
Place the vial containing the compound inside a Schlenk flask or a desiccator with a gas inlet.
Evacuate air (vacuum) for 2 minutes, then backfill with dry Argon. Repeat 3 times .
Why Argon? Argon is heavier than air and forms a "blanket" over the crystals, whereas Nitrogen can mix more easily with residual air if the seal is imperfect.
Sealing:
Wrap the cap interface with Parafilm or electrical tape to prevent gas exchange.
Place the sealed vial inside a secondary container (e.g., a larger jar) containing a packet of activated silica gel or molecular sieves.
Cold Storage:
Store at -20°C .
Critical Step: Before opening the vial for future use, allow it to warm to room temperature inside the desiccator. Opening a cold vial in humid air causes immediate water condensation on the solid, triggering hydrolysis.
Part 5: Troubleshooting & FAQs
Q1: My sample has turned from yellow to dark brown. Is it usable?
Diagnosis: This indicates significant oxidation of the 8-amino group (azo-coupling).
Action:
Dissolve a small amount in CDCl₃.
Check ¹H-NMR.[1] If the characteristic peaks (approx. 7.0–9.0 ppm for aromatic, 4.0 ppm for methyl ester) are intact and impurity peaks are <5%, you may repurify.
Repurification: Recrystallize immediately using degassed ethanol or filter through a short plug of silica gel under an inert atmosphere.
Q2: I see a new precipitate when dissolving the compound in methanol.
Diagnosis: This is likely the hydrolyzed free acid (8-aminoquinoline-2-carboxylic acid), which is often less soluble in organic solvents than the ester.
Action: Filter the solution. The precipitate is the impurity. The filtrate contains your ester. Verify the solid by checking for the loss of the methyl singlet (~4.0 ppm) in NMR.
Q3: Can I store this compound in solution (e.g., DMSO or Methanol)?
Answer:NO.
Reasoning:
DMSO: Often contains trace water and can act as an oxidant (Swern-type reactivity) over time.
Methanol: Promotes transesterification or hydrolysis if not strictly anhydrous.
Protocol: Always evaporate to dryness before storage.
Q4: How do I validate purity without running a full HPLC? (The Self-Validating Check)
TLC Method:
Eluent: Hexane:Ethyl Acetate (3:1).
Visualization: UV (254 nm).
Observation: The pure ester should appear as a distinct, single spot. Oxidized impurities usually stay at the baseline (more polar) or streak. Hydrolyzed acid will stay at the baseline.
Part 6: References
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 8-Aminoquinoline derivatives. Retrieved from
BenchChem. (2025). Technical Support: Degradation of Quinoline Derivatives. Retrieved from
National Institutes of Health (NIH). (2012). Oxidative transformation of aromatic amines. PMC3500000. Retrieved from
ChemicalBook. (2026). 8-Aminoquinoline Properties and Stability. Retrieved from
Mingxu Chemicals. (2025). Prevention of Amine Oxidation in Storage. Retrieved from
Technical Comparison: IR Spectroscopic Profiling of Methyl 8-Aminoquinoline-2-Carboxylate
Executive Summary Methyl 8-aminoquinoline-2-carboxylate represents a specialized scaffold in medicinal chemistry, primarily utilized as a pharmacophore in metallodrugs and a chelating ligand in transition metal catalysis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 8-aminoquinoline-2-carboxylate represents a specialized scaffold in medicinal chemistry, primarily utilized as a pharmacophore in metallodrugs and a chelating ligand in transition metal catalysis.[1] Its infrared (IR) spectrum is defined by a unique interplay between the electron-rich 8-amino group and the electron-deficient 2-carboxylate ester.[1]
This guide provides a comparative spectroscopic analysis, isolating the characteristic carbonyl (C=O) stretch.[2][3] By benchmarking against aliphatic and aromatic standards, we define the specific "red shift" induced by the quinoline ring system and the auxiliary electronic effects of the amino substituent.
Mechanistic Analysis: The Spectral Fingerprint
To accurately interpret the IR spectrum of this molecule, one must deconstruct the electronic forces acting upon the carbonyl bond. The vibrational frequency (
) of the carbonyl stretch is directly proportional to the bond force constant (), which correlates with bond order.
A. The Conjugation Effect (Red Shift)
Unlike a standard aliphatic ester (e.g., methyl acetate,
), the ester group in methyl 8-aminoquinoline-2-carboxylate is directly conjugated to the quinoline -system.
Mechanism: Delocalization of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-electrons from the aromatic ring into the carbonyl anti-bonding orbital lowers the C=O bond character from double towards single.
Result: This reduces the force constant, causing a bathochromic shift (red shift) to lower wavenumbers (
).
B. The 8-Amino "Push" Effect
The amino group at position 8 acts as a strong Electron Donating Group (EDG) via resonance (+M effect).
Resonance Pathway: The lone pair on the 8-amino nitrogen donates density into the quinoline ring.[1] While the 2-position is distant, the overall increase in ring electron density facilitates the "push" of electrons toward the electron-withdrawing ester at position 2.
Intramolecular H-Bonding: Crucially, the 8-amino group forms a stable intramolecular hydrogen bond with the ring nitrogen (N1), not the ester carbonyl. This locks the molecule in a planar conformation, maximizing conjugation efficiency across the system.
C. Visualizing the Electronic Flow
The following diagram illustrates the electronic pressure that lowers the carbonyl frequency.
Figure 1: Electronic delocalization pathway lowering the C=O stretching frequency.
Comparative Spectroscopic Data
The following table benchmarks the target molecule against structural analogs to isolate the specific shifts.
Synergistic effect: Conjugation + EDG (Amino) further reduces bond order.
Key Diagnostic Note:
While the C=O stretch overlaps with the unsubstituted quinoline ester, the Target Molecule is distinctively identified by the presence of primary amine (N-H) stretches at
To ensure the IR data is valid, the sample must be synthesized with high purity to avoid contamination from hydrolysis products (carboxylic acids) which appear at
.
Phase 1: Synthesis Workflow
This protocol is adapted from standard quinoline functionalization methodologies [1, 2].[1]
Starting Material: 8-Nitroquinoline-2-carboxylic acid or 2-methyl-8-nitroquinoline.[1]
Esterification: Reflux in Methanol/H₂SO₄ to protect the carboxylate.
Reduction: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) of the nitro group to the amine.[1]
Purification: Column chromatography (Hexane/EtOAc) is critical to remove unreduced nitro intermediates.[1]
Phase 2: IR Acquisition Protocol (Self-Validating)
The choice between ATR (Attenuated Total Reflectance) and KBr pellet affects the resolution of hydrogen-bonding peaks.
High Resolution: KBr Pellet (1 mg sample : 100 mg KBr).[1] Why? KBr allows better resolution of the sharp N-H stretching bands compared to the optical path limitations of ATR.[1]
Drying: Vacuum dry the sample at 40°C for 2 hours. Validation: Presence of a broad hump at
indicates moisture contamination, invalidating the N-H region analysis.
Figure 2: Operational workflow for sample preparation and spectral validation.
References
BenchChem. (2025).[1][8] An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications. Retrieved from
Csomos, A., et al. (2022).[1][9][10] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. Retrieved from
LibreTexts. (2023).[1] Infrared Spectra of Some Common Functional Groups. Retrieved from
UCLA Chemistry. (n.d.).[1] Table of Characteristic IR Absorptions. Retrieved from
UV-Vis absorption maxima of methyl 8-aminoquinoline-2-carboxylate
Technical Comparison Guide: UV-Vis Characteristics of Methyl 8-Aminoquinoline-2-Carboxylate Executive Summary Methyl 8-aminoquinoline-2-carboxylate is a bifunctional quinoline derivative widely utilized as a chelating li...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: UV-Vis Characteristics of Methyl 8-Aminoquinoline-2-Carboxylate
Executive Summary
Methyl 8-aminoquinoline-2-carboxylate is a bifunctional quinoline derivative widely utilized as a chelating ligand in bioinorganic chemistry and as a pharmacophore in drug development. Its photophysical profile is distinct from its parent compound, 8-aminoquinoline, due to the electronic "push-pull" effect introduced by the ester group at the C2 position.
This guide provides a technical analysis of its UV-Vis absorption maxima (
), compares it with structural analogs, and details the experimental protocols required for accurate characterization.
Key Identification:
Appearance: Orange solid (distinct from the pale yellow of the parent amine).
Primary Chromophore: Quinoline ring with Intramolecular Charge Transfer (ICT).
Key Application: Ligand for Cu(II)/Zn(II) "entatic state" models and fluorescent chemosensors.
Photophysical Profile & Data Comparison
The absorption spectrum of methyl 8-aminoquinoline-2-carboxylate is dominated by
transitions of the aromatic ring and a lower-energy band attributed to Intramolecular Charge Transfer (ICT) from the electron-donating amino group (-NH) to the electron-withdrawing ester group (-COOMe).
Comparative Absorption Data
Compound
(nm)
Transition Type
Visual Appearance
Electronic Effect
Methyl 8-aminoquinoline-2-carboxylate
~390 – 410 *
ICT /
Orange Solid
Push-Pull (Strong)
~260
8-Aminoquinoline (Parent)
~365 - 375
ICT (Weak)
Pale Yellow Solid
Donor Only
~258
Methyl 8-nitroquinoline-2-carboxylate
~300 - 340
Pale/White Solid
Acceptor Only
*Note: The exact maximum is solvatochromic. In polar aprotic solvents (e.g., MeCN, DMSO), the ICT band stabilizes, often resulting in a bathochromic (red) shift compared to non-polar solvents.
Mechanistic Insight: The "Push-Pull" Effect
The significant red shift (~25–40 nm) observed in the methyl ester derivative compared to the parent 8-aminoquinoline is caused by the extension of the conjugated system and the electronic polarization of the molecule.
Donor (D): The amino group at C8 pushes electron density into the ring (
effect).
Acceptor (A): The methyl ester at C2 pulls electron density (
effect).
Result: This reduces the HOMO-LUMO gap, lowering the energy required for excitation and shifting absorption from the UV/violet (yellow color) into the blue (orange color).
Visualization of Electronic Effects
The following diagram illustrates the structural relationship and the electronic "push-pull" mechanism that dictates the spectral shift.
Figure 1: Structural modification leading to the "Push-Pull" electronic effect and resulting bathochromic shift.
Experimental Protocols
To ensure reproducibility and accurate spectral data, the following protocols for synthesis, purification, and spectroscopic measurement are recommended.
Protocol A: Sample Preparation & Measurement
Objective: Accurate determination of
and molar extinction coefficient ().
Solvent Selection: Use HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH) . Avoid chlorinated solvents (DCM/CHCl
) if studying metalation, as traces of acid can protonate the amine.
Stock Solution: Prepare a
M stock solution.
Weigh: 2.02 mg of Methyl 8-aminoquinoline-2-carboxylate (MW: 202.21 g/mol ).
Dissolve: In 10 mL of solvent. Sonicate if necessary to ensure complete dissolution.
Working Solution: Dilute to
M.
Aliquot: 200
L of stock into 9.8 mL of solvent.
Measurement:
Use matched quartz cuvettes (1 cm path length).
Run a baseline correction with pure solvent.
Scan range: 200 nm to 600 nm.
Note: If the absorbance is > 1.0, dilute further to maintain linearity (Beer-Lambert Law).
Precursor: Start with Methyl 8-nitroquinoline-2-carboxylate.
Reduction: Hydrogenation using Pd/C (10%) in MeOH or EtOH at RT.
Purification (Critical): The crude product is often dark. Purify via silica gel column chromatography.
Eluent: Isohexane : Ethyl Acetate (3:2) or similar gradient.
Target: Collect the orange fraction.
Verification: Check purity via TLC (single spot) and NMR before UV characterization.
Applications & Significance
Entatic State Models:
The compound serves as a ligand (L7) for Copper(I/II) complexes.
Upon metal binding, the UV-Vis spectrum typically changes, showing new Metal-to-Ligand Charge Transfer (MLCT) bands or shifting the ligand-centered bands further red (e.g., >430 nm).
Chemosensors:
The fluorescence of the quinoline core is often quenched by the amino group (PET mechanism) or paramagnetic metals (Cu
).
Displacement of the metal or protonation can restore fluorescence, making it a "turn-on" sensor.
References
Heck, J., et al. (2023).[1] Studies on Novel Copper Guanidine Quinoline Complexes: Examination of the Substituent Influence on the Properties and Ability as Entatic State Models for the Electron Transfer. RWTH Aachen University Publications. Link
Raßpe-Lange, L., et al. (2024). Position of substituents directs the electron transfer properties of entatic state complexes: new insights from guanidine-quinoline copper complexes. Dalton Transactions (RSC). Link
NIST Chemistry WebBook. 8-Quinolinamine (8-Aminoquinoline) UV/Visible Spectrum. National Institute of Standards and Technology. Link
Csomos, A., et al. (2022).[2] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. Link
A Comparative Analysis and Verification Guide to the Melting Point of Methyl 8-aminoquinoline-2-carboxylate
For researchers, scientists, and professionals in drug development, the precise characterization of a novel or synthesized compound is paramount. The melting point is a fundamental and critical physical property that ser...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of a novel or synthesized compound is paramount. The melting point is a fundamental and critical physical property that serves as a primary indicator of purity and identity. This guide provides an in-depth technical analysis of the melting point of methyl 8-aminoquinoline-2-carboxylate. As of the latest literature review, a definitive, experimentally verified melting point for this specific compound is not widely reported, necessitating a predictive and comparative approach, followed by robust verification protocols.
This document will navigate through the expected melting point range of methyl 8-aminoquinoline-2-carboxylate by comparing it with structurally analogous compounds. Furthermore, it will provide detailed, field-proven experimental protocols for determining the melting point, ensuring scientific integrity and trustworthiness in your findings.
Comparative Analysis of Structurally Related Compounds
To establish a reasonable hypothesis for the melting point of methyl 8-aminoquinoline-2-carboxylate, it is instructive to examine the melting points of its structural precursors and analogs. The introduction of a methyl ester group in place of a carboxylic acid, or variations in substituents on the quinoline ring, can significantly influence the crystal lattice energy and, consequently, the melting point.
Hydroxyl instead of amino group at C8, no C2 substituent
Methyl 8-hydroxyquinoline-2-carboxylate
8-hydroxyquinoline with a methyl ester at C2
Not Reported
Hydroxyl instead of amino group at C8
Expert Insights:
The parent carboxylic acid, 8-aminoquinoline-2-carboxylic acid, exhibits a significantly higher melting point (162-164 °C)[1]. This is primarily due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds, leading to a more stable crystal lattice that requires more energy to disrupt. The conversion of a carboxylic acid to its methyl ester typically leads to a decrease in melting point because it removes the acidic proton and disrupts this strong hydrogen bonding network[7][8].
Conversely, the basic scaffold, 8-aminoquinoline, has a much lower melting point of 62-65 °C[2][3][4]. The addition of the methyl carboxylate group at the 2-position will increase the molecular weight and likely introduce new dipole-dipole interactions, which would be expected to raise the melting point relative to 8-aminoquinoline. Therefore, it is reasonable to predict that the melting point of methyl 8-aminoquinoline-2-carboxylate will lie between that of 8-aminoquinoline and 8-aminoquinoline-2-carboxylic acid.
The Science of Melting Point Determination: Causality and Influencing Factors
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. At this temperature, the solid and liquid phases exist in equilibrium. The process is governed by the energy required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice[7].
Several factors can influence the melting point and the observed melting range:
Purity: The presence of impurities is the most common reason for a depressed and broadened melting point range. Impurities disrupt the uniform crystal lattice structure, which weakens the intermolecular forces and reduces the energy required to melt the solid[9][10][11][12]. A sharp melting point range (typically 0.5-1.5 °C) is a strong indicator of a pure compound[13].
Intermolecular Forces: The strength of the forces between molecules in the crystal lattice is a primary determinant of the melting point. These forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces[7][8][14]. Stronger intermolecular forces result in a higher melting point.
Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point compared to less symmetrical isomers[15].
Polymorphism: Some compounds can exist in multiple crystalline forms, known as polymorphs. Each polymorph has a unique crystal lattice and, consequently, a different melting point[16][17][18]. It is possible for a metastable polymorph to transition to a more stable form upon heating, which can be observed during melting point analysis.
The following diagram illustrates the workflow for the verification and comparative analysis of the melting point.
Caption: Workflow for Melting Point Verification.
Experimental Protocols for Melting Point Verification
To ensure the trustworthiness of your results, the following are detailed protocols for two standard methods of melting point determination.
Capillary Method using a Thiele Tube
This classical method is cost-effective and provides reliable results when performed carefully. The Thiele tube is designed to allow for uniform heating of the sample through the circulation of heating oil via convection currents[19].
Materials:
Thiele tube
High-temperature heating oil (e.g., mineral oil or silicone oil)
Thermometer (-10 to 300 °C)
Capillary tubes (sealed at one end)
Bunsen burner or microburner
Clamp and stand
Rubber band or a small slice of rubber tubing
Procedure:
Sample Preparation: Place a small amount of the dry, crystalline methyl 8-aminoquinoline-2-carboxylate onto a clean, dry surface. Gently tap the open end of a capillary tube into the sample to collect a small amount of the powder. Invert the tube and tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm[20].
Apparatus Setup: Clamp the Thiele tube securely to a stand. Fill the tube with heating oil to a level just above the side-arm outlet[19].
Mounting the Sample: Attach the capillary tube to the thermometer using a rubber band. Position the capillary tube so that the sample is level with the middle of the thermometer bulb. Ensure the rubber band is above the level of the oil to prevent it from softening and breaking during heating[19].
Heating: Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil. Begin heating the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating[20].
Observation and Measurement: As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. Observe the sample closely through the transparent oil. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range)[13].
Cooling and Repeat: Allow the apparatus to cool. It is good practice to perform at least two measurements to ensure consistency.
Differential Scanning Calorimetry (DSC)
DSC is a more advanced thermoanalytical technique that provides highly accurate and reproducible melting point data. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[21][22]. The melting point is observed as an endothermic peak on the DSC thermogram[23].
Materials:
Differential Scanning Calorimeter
DSC sample pans (e.g., aluminum) and lids
Crimper for sealing pans
High-purity indium standard for calibration
Nitrogen gas supply for inert atmosphere
Procedure:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions. Indium has a well-defined melting point of 156.6 °C.
Sample Preparation: Accurately weigh 2-5 mg of the dry methyl 8-aminoquinoline-2-carboxylate into a DSC sample pan[24]. Place the lid on the pan and seal it using the crimper. Prepare an empty, sealed pan to be used as a reference.
Experimental Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with nitrogen gas (typically at a flow rate of 20-50 mL/min) to provide an inert atmosphere.
Thermal Program: Set up a thermal program. A typical program would be to equilibrate at a temperature well below the expected melting point (e.g., 30 °C), then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C)[24].
Data Acquisition and Analysis: Start the experiment and record the heat flow as a function of temperature. The melting process will appear as an endothermic peak. The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
The following diagram illustrates the key steps in both the Thiele tube and DSC methods.
A Comprehensive Guide to the Safe Disposal of Methyl 8-aminoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 8-aminoquinoline-2-carboxylate, a quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from analogous quinoline derivatives to establish a robust and cautious approach to its waste management, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Precautionary Principles
Key Safety Precautions:
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure risk.[5] This includes:
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[6][7]
Eye/Face Protection: Safety glasses with side-shields or chemical goggles are required. A face shield should be used if there is a splash hazard.[5][6]
Skin and Body Protection: A laboratory coat is essential. For larger quantities or tasks with a higher potential for exposure, chemical-resistant clothing should be considered.[5][6]
Respiratory Protection: All handling of solid Methyl 8-aminoquinoline-2-carboxylate that may generate dust, or solutions that may produce aerosols, should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is necessary.[5]
Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
Step-by-Step Disposal Protocol
The proper disposal of Methyl 8-aminoquinoline-2-carboxylate is a critical final step in the experimental workflow. The following procedure should be strictly adhered to.
Step 1: Waste Segregation and Identification
Identify all waste streams containing Methyl 8-aminoquinoline-2-carboxylate. This includes:
Place all solid and liquid waste containing Methyl 8-aminoquinoline-2-carboxylate into a dedicated, suitable, and sealed hazardous waste container.[6]
The container must be clearly and accurately labeled with the full chemical name: "Methyl 8-aminoquinoline-2-carboxylate" and appropriate hazard symbols (e.g., irritant, harmful).[6]
Ensure the container is compatible with the chemical and will not leak or degrade. Polyethylene or polypropylene containers are generally suitable.[8]
Step 3: Storage of Hazardous Waste
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Keep the container tightly closed and store it in a cool, dry place.[1][8]
Step 4: Professional Disposal
Arrange for the collection and disposal of the chemical waste through an approved and licensed hazardous waste disposal company.[6][7]
Crucially, do not dispose of Methyl 8-aminoquinoline-2-carboxylate down the drain. This practice is strictly prohibited for hazardous waste pharmaceuticals under EPA regulations.[9][10][11]
Provide the disposal company with all available safety information, including the information presented in this guide, to ensure they can manage the waste appropriately and in an environmentally sound manner.[6]
Spill and Emergency Procedures
In the event of an accidental release, immediate and appropriate action is necessary to mitigate risks.
Minor Spills:
Evacuate non-essential personnel from the immediate area.[5]
Wearing appropriate PPE, absorb liquid spills with an inert material such as vermiculite, dry sand, or earth.[12] For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[5][7]
Collect the cleanup materials and place them in a sealed, labeled hazardous waste container for disposal.[5][12]
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Major Spills:
Evacuate the laboratory immediately and alert others in the vicinity.
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Provide them with the location and nature of the spill.
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of Methyl 8-aminoquinoline-2-carboxylate.
Caption: Logical workflow for the safe disposal of Methyl 8-aminoquinoline-2-carboxylate.
Summary of Hazard Information for Analogous Quinolines